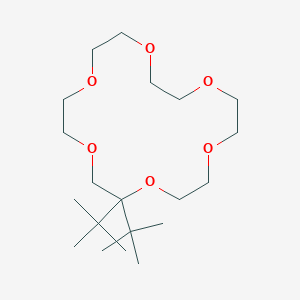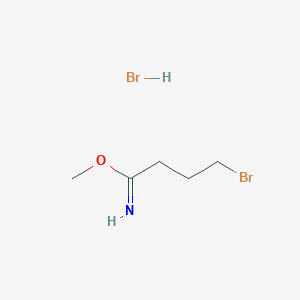
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, making them useful in a variety of chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base to form an ether. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized ethers, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used to study ion transport and membrane permeability due to its ability to complex with cations.
Medicine: Research is ongoing into its potential use in drug delivery systems, where it can encapsulate and transport therapeutic agents.
Industry: It is used in the separation and purification of metal ions in various industrial processes.
作用机制
The mechanism of action of 2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane involves its ability to form stable complexes with cations. The ether oxygen atoms in the ring structure coordinate with the cation, stabilizing it within the ring. This complexation can affect the solubility, reactivity, and transport properties of the cation, making the compound useful in various applications.
相似化合物的比较
Similar Compounds
18-Crown-6: Another crown ether with a similar ring size but without the tert-butyl groups.
Dicyclohexano-18-crown-6: A crown ether with cyclohexane groups instead of tert-butyl groups.
Benzo-18-crown-6: A crown ether with a benzene ring incorporated into the structure.
Uniqueness
2,2-Di-tert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to the presence of the tert-butyl groups, which can provide steric hindrance and affect the compound’s complexation properties. This can lead to differences in selectivity and stability of the complexes formed compared to other crown ethers.
属性
CAS 编号 |
64111-69-9 |
|---|---|
分子式 |
C20H40O6 |
分子量 |
376.5 g/mol |
IUPAC 名称 |
2,2-ditert-butyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C20H40O6/c1-18(2,3)20(19(4,5)6)17-25-14-13-23-10-9-21-7-8-22-11-12-24-15-16-26-20/h7-17H2,1-6H3 |
InChI 键 |
PPTKDOCHDHRUGG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1(COCCOCCOCCOCCOCCO1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)


![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)



![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)

